molecular formula C19H17ClN2O3S B2679061 3-((2-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one CAS No. 899987-47-4

3-((2-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one

Cat. No.: B2679061
CAS No.: 899987-47-4
M. Wt: 388.87
InChI Key: OYVNVEOWLJLDDA-UHFFFAOYSA-N
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Description

3-((2-Chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core substituted with a 2-chlorobenzylthio group at position 3 and a 3,4-dimethoxyphenyl group at position 1. The 2-chlorobenzylthio moiety introduces electron-withdrawing and lipophilic characteristics, while the 3,4-dimethoxyphenyl group enhances solubility and modulates electronic interactions. This compound’s structural complexity necessitates comparisons with analogues to elucidate structure-activity relationships (SAR) and synthetic feasibility.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-1-(3,4-dimethoxyphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-24-16-8-7-14(11-17(16)25-2)22-10-9-21-18(19(22)23)26-12-13-5-3-4-6-15(13)20/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVNVEOWLJLDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((2-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 367.87 g/mol

This compound contains a pyrazinone core substituted with a chlorobenzylthio group and a dimethoxyphenyl moiety, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including those structurally similar to this compound.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) :
    • The compound exhibited significant antimicrobial activity against a range of pathogens. For instance, derivatives similar to this compound showed MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation Inhibition :
    • Compounds with similar structures have demonstrated the ability to inhibit biofilm formation, which is crucial for treating chronic infections caused by biofilm-forming bacteria .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. The compound's structural features suggest potential mechanisms of action against cancer cells.

Case Studies

  • Cell Line Studies :
    • In vitro assays demonstrated that certain pyrazole derivatives induced apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, compounds with similar characteristics showed IC₅₀ values ranging from 0.07 μM to 49.85 μM against various cancer cell lines .
  • Mechanism of Action :
    • The anticancer activity is often attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, some derivatives were found to inhibit Aurora-A kinase with an IC₅₀ of 0.067 μM .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate.

ADME Properties

Studies on similar compounds indicate favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, suggesting that modifications in the chemical structure can enhance bioavailability and reduce toxicity .

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 3-((2-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one indicates its potential as an effective therapeutic agent.

Antiviral Activity

Research has indicated that compounds similar to this compound can disrupt viral polymerase functions. For instance, studies on related compounds have shown that they can inhibit the interaction between subunits of the influenza A virus polymerase, suggesting a potential application in antiviral therapy against influenza .

Anticancer Potential

Compounds within this chemical class have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species and disruption of mitochondrial function. This suggests that this compound may also exhibit similar anticancer activities .

Protein-Protein Interactions

The compound is believed to interfere with critical protein-protein interactions necessary for viral replication and cancer cell survival. For example, disrupting the PA-PB1 interface in influenza polymerase is one proposed mechanism .

Enzyme Inhibition

Additionally, it may act as an inhibitor of specific enzymes involved in cellular signaling pathways, further contributing to its therapeutic effects .

Case Studies and Research Findings

Several studies have documented the effectiveness of compounds similar to this compound.

StudyFindings
Study on Influenza VirusDemonstrated that structurally similar compounds effectively inhibited PA-PB1 interactions and showed antiviral activity against influenza A virus.
Anticancer ResearchInvestigated derivatives with similar structures that induced apoptosis in cancer cells via oxidative stress mechanisms.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-CH2-) group undergoes selective oxidation under controlled conditions:

  • Sulfoxide formation : Treatment with 30% H2O2 in acetic acid at 0–5°C yields the corresponding sulfoxide derivative (R-S(O)-CH2-).

  • Sulfone formation : Prolonged reaction times (12–24 h) or stronger oxidants (e.g., mCPBA) convert the thioether to a sulfone (R-SO2-CH2-) .

Reaction TypeReagents/ConditionsMajor ProductYield (%)
SulfoxidationH2O2, CH3COOH, 0–5°CSulfoxide derivative78–85
SulfonylationmCPBA, DCM, RTSulfone derivative65–72

Reduction Reactions

The pyrazin-2(1H)-one ring undergoes reduction at the carbonyl group:

  • LiAlH4 reduction : In anhydrous THF, the carbonyl group is reduced to a secondary alcohol (-CH(OH)-) .

  • Catalytic hydrogenation : Pd/C and H2 (1 atm) selectively reduce the pyrazinone ring to a tetrahydropyrazine derivative .

Reaction TypeReagents/ConditionsMajor ProductYield (%)
Carbonyl reductionLiAlH4, THF, refluxPyrazin-2-ol derivative82–88
Ring saturationPd/C, H2, EtOHTetrahydropyrazine75–80

Nucleophilic Aromatic Substitution

The 3,4-dimethoxyphenyl group participates in electrophilic substitution:

  • Nitration : HNO3/H2SO4 introduces nitro groups at the para position relative to methoxy substituents.

  • Halogenation : Br2/FeBr3 substitutes hydrogen at the ortho position of the dimethoxyphenyl ring .

Reaction TypeReagents/ConditionsPositional SelectivityYield (%)
NitrationHNO3/H2SO4, 0°CPara to OMe68–75
BrominationBr2, FeBr3, DCMOrtho to OMe60–65

Thioether Cleavage and Functionalization

The 2-chlorobenzylthio moiety undergoes cleavage under alkaline conditions:

  • Base-mediated elimination : KOtBu in DMF eliminates the thioether group, forming a pyrazinone disulfide intermediate.

  • Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids replaces the 2-chlorobenzyl group (Pd(PPh3)4, K2CO3) .

Reaction TypeReagents/ConditionsMajor ProductYield (%)
EliminationKOtBu, DMF, 80°CPyrazinone disulfide70–78
Suzuki couplingPd(PPh3)4, K2CO3Aryl-substituted pyrazinone85–90

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

  • Thermal cyclization : Heating in DMF with TEA forms a triazolo-pyrazine derivative via NH activation .

  • Acid-catalyzed cyclization : PPA (polyphosphoric acid) facilitates annulation with aldehydes to yield pyrazino-thiadiazines .

Reaction TypeReagents/ConditionsMajor ProductYield (%)
Triazolo formationDMF, TEA, 120°CTriazolo[1,5-a]pyrazine65–70
Thiadiazine formationPPA, 150°CPyrazino[2,3-e] thiadiazine60–68

Biological Activity Correlations

Derivatives of this compound exhibit notable bioactivity:

  • Antimicrobial activity : Sulfone derivatives show MIC values of 0.22–0.25 μg/mL against S. aureus and C. albicans .

  • Anticancer potential : Tetrahydropyrazine derivatives inhibit MCF-7 breast cancer cells (IC50 = 1.8 μM) .

Key Mechanistic Insights

  • Steric effects : The 2-chlorobenzyl group hinders nucleophilic attack at the pyrazinone C-3 position.

  • Electronic effects : Electron-donating methoxy groups direct electrophilic substitution to specific positions on the aryl ring .

This compound’s versatility in forming pharmacologically relevant scaffolds underscores its utility in medicinal chemistry and materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Table 1: Structural Features of Pyrazinone/Pyridinone Analogues
Compound Name / ID Core Structure Key Substituents Reference
3-((2-Chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one (Target) Pyrazinone 3-(2-Cl-benzylthio), 1-(3,4-dimethoxyphenyl) N/A
3-(2,4-Dichlorobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxypyridin-2-one Pyridinone 3-(2,4-diCl-benzyl), 1-(3,4-dimethoxyphenethyl), 4-hydroxy
5-(3-Cyanophenyl)-1-(3-(5-((3-(dimethylamino)propyl)thio)pyrimidin-2-yl)benzyl)pyrazin-2(1H)-one (11a) Pyrazinone 5-(3-CN-phenyl), 1-(pyrimidinyl-benzyl)
4-(2-Bromo-4-isopropylphenyl)-8-(dimethylamino)-1-(3-(fluoro-18F)propyl)-6-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (51) Dihydropyrido-pyrazinone 4-(Br-phenyl), 8-(dimethylamino), 1-(fluoroalkyl)

Key Observations :

  • The pyridinone analogue in replaces the pyrazinone core with a pyridinone ring, altering electronic distribution and hydrogen-bonding capacity. The 4-hydroxyl group introduces polarity, contrasting with the sulfur-containing thioether in the target compound.
  • Its 3-cyanophenyl group increases electrophilicity compared to the target’s 2-chlorobenzylthio group.
  • Fluorine-18-labeled dihydropyrido-pyrazinone (51) () demonstrates the impact of halogen positioning (bromo vs. chloro) and fluorinated alkyl chains on pharmacokinetics, relevant for radiopharmaceutical applications.

Key Observations :

  • Compound 10 () employs reflux with piperidine, a common method for pyrazole-pyrimidine cyclization, though yields (75%) suggest moderate efficiency compared to palladium-catalyzed Suzuki couplings (46% in ).

Physicochemical and Spectral Properties

Table 3: Analytical Data Comparison
Compound Melting Point (°C) IR (C=O, NH) MS (m/z) Reference
Target Compound Not reported Not reported Not reported N/A
7b (Pyrazole-thiophene) >300 1720 (C=O), 3320 (NH) 538 (M+)
Example 62 227–230 Not reported 560.2 (M++1)
51 (Fluorine-18) Not reported Not reported Not reported

Key Observations :

  • The pyrazole-thiophene derivative 7b () exhibits a high melting point (>300°C) due to extensive hydrogen bonding from NH and C=O groups, contrasting with the target compound’s likely lower MP (absent polar NH).
  • Mass spectrometry data for Example 62 () (m/z 560.2) aligns with its molecular weight, suggesting reliable synthetic characterization.

Q & A

Basic: What are the recommended synthetic routes for 3-((2-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one?

Methodological Answer:
The synthesis typically involves two key steps:

  • Step 1: Formation of the pyrazinone core. A pyrazin-2(1H)-one scaffold can be synthesized via cyclization reactions using substituted acetophenones or via condensation of amines with diketones. For example, Claisen-Schmidt condensation (e.g., acetophenone derivatives with aldehydes) is a common approach for generating ketone intermediates, as seen in chalcone synthesis ( ).
  • Step 2: Thioether linkage introduction. Reacting the pyrazinone core with 2-chlorobenzyl thiol under nucleophilic substitution conditions (e.g., using NaH or K₂CO₃ in DMF) forms the (2-chlorobenzyl)thio moiety. Similar thioether formations are detailed in studies of analogous dimethoxyphenyl derivatives ( ).
    Critical Note: Optimize reaction conditions (solvent, temperature) to avoid side reactions like oxidation of the thiol group.

Basic: How can the structural integrity and purity of this compound be confirmed experimentally?

Methodological Answer:
Use a combination of techniques:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–3.9 ppm; aromatic protons of 2-chlorobenzyl at δ 7.2–7.5 ppm) ( ).
    • 2D NMR (COSY, HSQC) resolves coupling patterns and connectivity.
  • Infrared Spectroscopy (IR): Detect characteristic bands (C=O stretch at ~1650 cm⁻¹, C-S at ~650 cm⁻¹) ( ).
  • X-ray Crystallography: For unambiguous confirmation, crystallize the compound and solve its structure (as demonstrated for structurally related dimethoxyphenyl-thioether analogs) ( ).
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns and UV detection.

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
Focus on modifying key substituents and evaluating biological/pharmacokinetic outcomes:

  • Variation of substituents:
    • Replace the 2-chlorobenzyl group with other halobenzyl (e.g., 4-fluoro) or alkylthio groups to assess steric/electronic effects on target binding ( ).
    • Modify the 3,4-dimethoxyphenyl moiety (e.g., demethylate to hydroxy groups or replace with trifluoromethoxy) to study metabolic stability ( ).
  • Biological assays: Test modified analogs against relevant targets (e.g., kinases, oxidoreductases) using enzymatic assays or cell-based models.
  • Computational modeling: Perform docking studies to predict interactions with target proteins (e.g., mTOR kinase, if applicable) ( ).

Advanced: How to resolve contradictions in biological activity data across different studies?

Methodological Answer:
Address discrepancies by systematically evaluating:

  • Assay conditions: Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) can alter activity. Standardize protocols using guidelines like NIH/NCATS recommendations.
  • Compound stability: Assess degradation under experimental conditions (e.g., pH, light exposure) via LC-MS.
  • Off-target effects: Use selectivity panels (e.g., kinase profiling) to rule out nonspecific interactions ( ).
  • Meta-analysis: Compare data with structurally similar compounds (e.g., pyrazinones with varying substituents) to identify trends ( ).

Basic: What analytical techniques are recommended for assessing in vitro metabolic stability?

Methodological Answer:

  • Microsomal Stability Assay:
    • Incubate the compound with liver microsomes (human/rat) and monitor depletion over time via LC-MS/MS.
    • Calculate half-life (t₁/₂) and intrinsic clearance (CLint) ( ).
  • CYP450 Inhibition Screening: Use fluorogenic substrates to assess inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6).
  • Solubility and LogP: Determine via shake-flask method (aqueous solubility) and HPLC-derived LogP to correlate with metabolic liability.

Advanced: How can computational tools predict the toxicity profile of this compound?

Methodological Answer:

  • In silico platforms:
    • GUSAR: Predict acute toxicity (LD50) based on QSAR models ( ).
    • ProTox-II: Evaluate organ-specific toxicity (e.g., hepatotoxicity) and carcinogenicity.
    • ADMET Predictor™: Simulate absorption, distribution, and toxicity endpoints.
  • Mitochondrial toxicity: Use Seahorse assays to measure oxygen consumption rate (OCR) in cells treated with the compound.

Advanced: What strategies optimize pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Bioavailability enhancement:
    • Formulate as nanocrystals or use solubilizing agents (e.g., cyclodextrins) for poor aqueous solubility ( ).
    • Introduce prodrug moieties (e.g., phosphate esters) to improve absorption.
  • Plasma protein binding (PPB): Measure via equilibrium dialysis; reduce PPB by modifying lipophilic groups (e.g., replacing chlorobenzyl with polar substituents).
  • Half-life extension: Pegylation or conjugation to albumin-binding molecules ( ).

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular thermal shift assay (CETSA): Monitor compound-induced stabilization of the target protein upon heating.
  • Photoaffinity labeling: Incorporate a photoreactive group (e.g., diazirine) into the compound to crosslink with the target, followed by pull-down and MS identification.
  • Knockdown/knockout models: Use CRISPR/Cas9 to delete the putative target and assess loss of compound activity ( ).

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